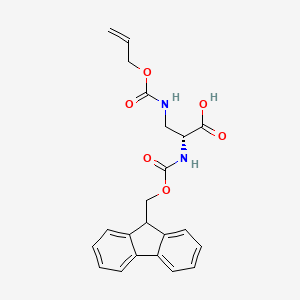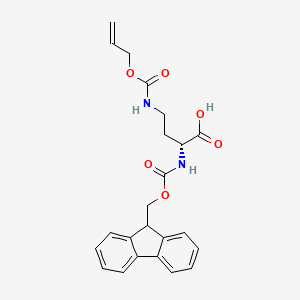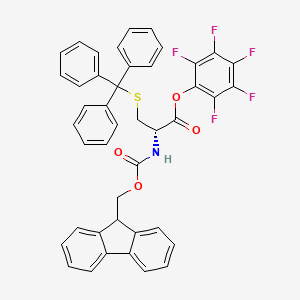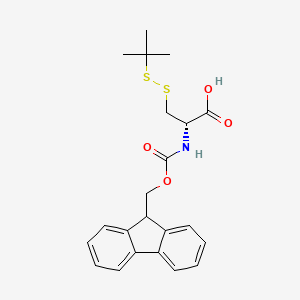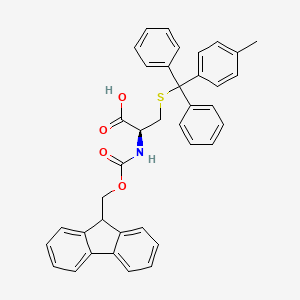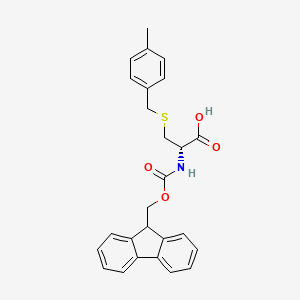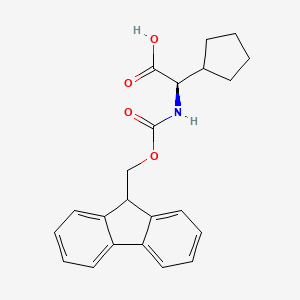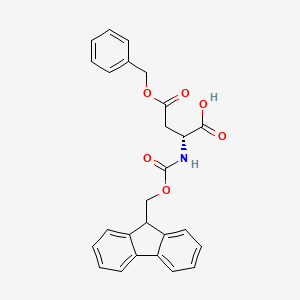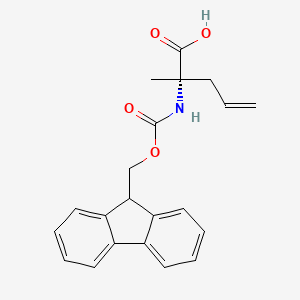
Ácido (S)-2-((((9H-Fluoren-9-il)metoxi)carbonil)amino)-2-metilpent-4-enoico
Descripción general
Descripción
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid, or S-FAME for short, is an organic compound that has been widely studied due to its potential applications in the field of medicine and biochemistry. S-FAME is a synthetic derivative of the naturally occurring fatty acid, palmitic acid, and has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Aplicaciones Científicas De Investigación
Síntesis de Péptidos
Fmoc-alfa-alil-L-alanina se utiliza como agente de acoplamiento en la síntesis de péptidos {svg_1}. El grupo Fmoc (Fluoren-9-ilmetoxi carbonilo) es un grupo protector común que se utiliza en la síntesis de péptidos. Es estable a temperatura ambiente y tiene una larga vida útil {svg_2}.
Formación de Hidrogel
Se ha encontrado que los dipéptidos Fmoc, que incluyen Fmoc-alfa-alil-L-alanina, forman materiales de hidrogel biofuncionales en medios acuosos a través del autoensamblaje {svg_3}. Estos hidrogeles se pueden utilizar en diversas aplicaciones biológicas, biomédicas y biotecnológicas {svg_4}.
Ingeniería de Tejidos
Se ha encontrado que los derivados Fmoc de ciertos péptidos, incluido Fmoc-alfa-alil-L-alanina, forman hidrogeles rígidos que pueden soportar la adhesión, supervivencia y duplicación de las células {svg_5}. Esto los convierte en materiales potenciales para la ingeniería de tejidos {svg_6}.
Liberación de Fármacos
La capacidad de formación de hidrogel de Fmoc-alfa-alil-L-alanina y otros compuestos similares se puede utilizar en sistemas de liberación de fármacos {svg_7}. El hidrogel puede encapsular el fármaco y liberarlo de forma controlada.
Herramientas de Diagnóstico para Imágenes
Las propiedades de autoensamblaje de Fmoc-alfa-alil-L-alanina se pueden utilizar para crear herramientas de diagnóstico para imágenes {svg_8}. Las estructuras formadas pueden mejorar el contraste en las técnicas de imagen, lo que facilita la visualización de ciertas estructuras o procesos biológicos.
Preparación de Triazolopéptidos y Azapeptidos
Fmoc-alfa-alil-L-alanina se utiliza comúnmente como bloque de construcción en la preparación de triazolopéptidos y azapeptidos {svg_9}.
Síntesis de Péptidos de Porfirina Bis-Catiónica
Fmoc-alfa-alil-L-alanina se utiliza en la síntesis de péptidos de porfirina bis-catiónica utilizando la síntesis en fase sólida Fmoc estándar {svg_10}.
Estudios de Proteómica
Fmoc-alfa-alil-L-alanina es potencialmente útil para estudios de proteómica {svg_11}. Se puede incorporar en una cadena polipeptídica, proporcionando un alto grado de flexibilidad {svg_12}.
Mecanismo De Acción
Target of Action
The primary target of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid, also known as Fmoc-alpha-allyl-L-alanine, is the amino acid L-alanine . This compound is an Fmoc-protected alanine derivative . The Fmoc group is a fluorenylmethyloxycarbonyl protecting group that is commonly used in peptide synthesis .
Mode of Action
Fmoc-alpha-allyl-L-alanine interacts with its target, L-alanine, by serving as a building block in the synthesis of peptides . The Fmoc group provides protection for the amino group during peptide bond formation, preventing unwanted side reactions . After the peptide bond is formed, the Fmoc group can be removed, allowing the next amino acid to be added .
Biochemical Pathways
Fmoc-alpha-allyl-L-alanine plays a crucial role in the biochemical pathway of peptide synthesis . It is used in Fmoc solid-phase peptide synthesis (SPPS), a powerful technique for manufacturing peptides . Peptides are chains of amino acids that play crucial roles in biological processes. By serving as a building block, Fmoc-alpha-allyl-L-alanine enables researchers to incorporate the amino acid L-alanine into the peptide sequences they desire .
Pharmacokinetics
It is known that the compound is stable at room temperature . More research is needed to fully understand the pharmacokinetics of Fmoc-alpha-allyl-L-alanine.
Result of Action
The result of the action of Fmoc-alpha-allyl-L-alanine is the formation of peptides with the desired sequence . These peptides can have various biological activities, depending on their sequence. The use of Fmoc-alpha-allyl-L-alanine in peptide synthesis allows for the precise control of peptide sequence, enabling the creation of peptides with specific biological activities .
Action Environment
The action of Fmoc-alpha-allyl-L-alanine is influenced by various environmental factors. For instance, the pH and buffer ions can affect the self-assembly of Fmoc-alpha-allyl-L-alanine to gel formation . Moreover, physical and thermal stimuli can be used for solubilizing Fmoc-alpha-allyl-L-alanine above the critical concentration to induce gel formation . Understanding these environmental influences is crucial for optimizing the use of Fmoc-alpha-allyl-L-alanine in peptide synthesis .
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h3-11,18H,1,12-13H2,2H3,(H,22,25)(H,23,24)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCSRFHDUZYOCR-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673974 | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
288617-71-0 | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 288617-71-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




